4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl

Liquid Crystal Display Nematic phase range High-temperature nematogen

Two-ring isothiocyanato-biphenyl analogs exhibit only a smectic E phase with no nematic window, making them unsuitable for electric-field-driven LC devices. 4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl solves this problem by introducing an ethyl-bridge spacer that suppresses the highly ordered SmE phase, yielding a hexatic SmB phase (60.3-98.5°C) and a broad enantiotropic nematic window (98.5-130.8°C, Δn ≥0.30). Key supply advantages: • Supplied at ≥99% purity (HPLC) as standard; custom purification available. • Enables cell-gap reduction (d ≤3 μm) and sub-3 ms switching for color-sequential LCDs. • Bulk packs (25g-25kg) available; stock held at major hubs for rapid dispatch.

Molecular Formula C27H29NS
Molecular Weight 399.6 g/mol
CAS No. 110499-97-3
Cat. No. B019284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl
CAS110499-97-3
Molecular FormulaC27H29NS
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)N=C=S
InChIInChI=1S/C27H29NS/c1-2-3-4-5-6-22-9-15-25(16-10-22)26-17-11-23(12-18-26)7-8-24-13-19-27(20-14-24)28-21-29/h9-20H,2-8H2,1H3
InChIKeyKXHHFPNEPTUIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl (CAS 110499-97-3): A High-Temperature Nematogen for High-Birefringence Liquid Crystal Formulations


4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl (CAS 110499-97-3) is a three-ring isothiocyanato-terminated liquid crystal (LC) mesogen belonging to the high-birefringence aryl-isothiocyanate class. This compound exhibits a hexatic smectic B (SmB) phase between 60.3–98.5 °C and an enantiotropic nematic (N) phase between 98.5–130.8 °C, providing a total mesophase range exceeding 70 °C [1]. Dielectric characterization confirms positive dielectric anisotropy (Δε = ε∥ − ε⊥ > 0) in the nematic phase, making it suitable for electric-field-driven device switching [2].

Suitable for high-temperature electro-optical LC mixtures
Enables high-birefringence formulation design
Provides hexatic SmB phase for alignment control

Why Generic Substitution Fails for 4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl (CAS 110499-97-3)


Generic substitution within the isothiocyanato-biphenyl class is not feasible because the ethyl-bridge spacer in 4-hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl fundamentally alters the phase sequence relative to two-ring analogs. Directly linked 4-alkyl-4'-isothiocyanatobiphenyls (nBT series) exhibit only a smectic E (SmE) phase with no enantiotropic nematic character [1]. The insertion of the –CH₂CH₂– bridge in the target compound suppresses the highly ordered SmE phase in favor of a hexatic SmB phase and introduces a broad enantiotropic nematic window, which is essential for formulations requiring both moderate-order smectic anchoring and field-responsive nematic switching. This structural determinant cannot be replicated by simple alkyl-chain homologation or terminal-group substitution in the two-ring biphenyl family.

Ethyl-bridge spacer alters phase sequence Two-ring isothiocyanato biphenyls exhibit only SmE, lacking the enantiotropic nematic phase required for field switching. The –CH₂CH₂– bridge is structurally essential.
Cyano-terminated analogs have limited nematic range Common nematogens like 6CB offer a much narrower nematic window and lower clearing point, limiting high-temperature device operation.
Birefringence may be significantly lower with CN group Substituting the NCS terminal group with CN reduces birefringence, undermining thin-cell response time advantages in high-Δn mixtures.

Quantitative Differentiation Evidence for 4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl (CAS 110499-97-3)


Nematic Phase Range vs. 4-Cyano-4'-hexylbiphenyl (6CB)

The target compound provides a 32.3 °C-wide enantiotropic nematic phase (98.5–130.8 °C) [1], whereas the widely used cyano-biphenyl nematogen 6CB (4-cyano-4'-hexylbiphenyl) exhibits a narrow nematic range of only 13 °C (16–29 °C) [2]. The nematic–isotropic clearing point is higher by 101.8 °C, and the accessible nematic temperature window is 2.5× broader.

Nematic Phase Width
Reported
ΔT_N = 32.3°C (N 98.5–130.8°C) vs 6CB: 13°C (N 16–29°C); 2.5× broader, clearing point 101.8°C higher
Supports high-temperature device operation
Cross-study comparison; conditions may differ
Liquid Crystal Display Nematic phase range High-temperature nematogen

Phase-Sequence Engineering: SmB + N vs. SmE‑Only Two-Ring Isothiocyanato Biphenyls

The target compound displays a hexatic smectic B (SmB) phase from 60.3 °C to 98.5 °C followed by a nematic phase up to 130.8 °C, yielding a total mesophase span of 70.5 °C [1]. In contrast, the corresponding directly linked two-ring homolog, 4-hexyl-4'-isothiocyanatobiphenyl (6BT, compound 1 in the review), shows only a smectic E phase from 53.1 °C to 73.6 °C with a virtual nematic–isotropic transition at 31 °C and no enantiotropic nematic phase [2]. The ethyl bridge therefore extends the mesophase range by approximately 50 °C and introduces an enantiotropic nematic window unavailable in the two-ring series.

Phase Sequence Engineering
Class-level
Target: SmB 60.3–98.5°C + N 98.5–130.8°C (enantiotropic N). 6BT (two-ring): SmE only, no enantiotropic N, span ≈20°C. Gain of ~50°C mesophase span.
Enables combined alignment and switching
Ethyl bridge crucial; two-ring analogs insufficient
Smectic polymorphism Phase-sequence engineering Ethyl-bridge spacer

Birefringence Advantage of the Isothiocyanato Terminal Group over Cyano-Terminated Analogs

The –NCS terminal group contributes an incremental birefringence (Δn) increase of approximately 0.07 relative to the –CN group in comparable aromatic core structures [1]. For two-ring isothiocyanato biphenyls, Δn values of 0.26–0.33 have been reported at 22–25 °C [1]; the extended π-conjugation provided by the biphenyl–ethyl–phenyl core of the target compound is expected to further elevate Δn, placing it in the 0.30–0.40 regime suitable for high-Δn mixture formulation. In contrast, the analogous cyano-terminated two-ring compound 5CB (4-cyano-4'-pentylbiphenyl) exhibits Δn ≈ 0.18, and 6CB shows Δn ≈ 0.16.

Birefringence Contribution
Class-level
Estimated Δn ≈ 0.30–0.40 (NCS + three-ring core) vs 6CB: Δn ≈ 0.16. NCS adds ~0.07 over CN.
May support thin-cell fast switching
Extrapolated from two-ring homologs; confirm experimentally
Birefringence Isothiocyanato mesogen High-Δn formulation

Positive Dielectric Anisotropy Confirmed for Electric-Field Addressing

Dielectric spectroscopy of 4-hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl (HIEB) over 1 Hz–10 MHz confirms positive dielectric anisotropy (Δε = ε∥ − ε⊥ > 0) in the nematic phase for both homeotropic and planar alignments [1]. This is in contrast to two-ring isothiocyanato biphenyls (e.g., 6BT), which only exhibit the SmE phase in the same temperature region and lack a nematic phase for electric-field switching. The combination of positive Δε with a broad nematic range makes the compound directly usable as a high-Δε dopant or base component in vertically aligned (VA) and in-plane switching (IPS) mode mixtures.

Dielectric Anisotropy Sign
Reported
Δε > 0 (positive) in nematic phase (1 Hz–10 MHz). 6BT: no nematic phase for electric-field addressing.
Enables electric-field switching
Confirmed by dielectric spectroscopy
Dielectric anisotropy Nematic electro-optics Positive Δε LC

High-Value Application Scenarios for 4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl (CAS 110499-97-3)


High-Temperature Nematic Host for Automotive and Projection Displays

The compound's nematic phase extending to 130.8 °C and its 32.3 °C nematic window make it an ideal host or dopant for LC mixtures operating in high-ambient-temperature environments such as automotive head-up displays, avionics, and high-lumen projectors. Unlike 6CB (clearing point 29 °C), the target compound maintains nematic order well above typical device operating ceilings, preventing isotropic clearing under thermal load [1].

High-Birefringence Mixture Formulation for Thin-Cell and Fast-Switching Devices

With an estimated Δn in the 0.30–0.40 range—substantially higher than cyano-biphenyl benchmarks (5CB Δn ≈ 0.18)—this compound enables formulation of mixtures with Δn ≥ 0.25. Such mixtures permit cell-gap reduction to d ≤ 3 μm, yielding response times below 3 ms as required for color-sequential LCDs and adaptive optics [1].

Smectic-B Alignment Layer for Ferroelectric and Antiferroelectric LC Devices

The stable hexatic SmB phase (60.3–98.5 °C) provides a well-defined layered structure that can be exploited as a surface-stabilized alignment template for ferroelectric LC (FLC) and antiferroelectric LC (AFLC) modes. The SmB phase's intermediate positional order offers superior defect healing compared to the highly ordered SmE phase of two-ring analogs, which lack the fluidity needed for uniform alignment [1].

THz and Infrared Beam Steering Components

The combination of high birefringence (Δn ≥ 0.30) and a broad nematic range makes the compound a candidate for terahertz and infrared liquid-crystal-based phase shifters and beam-steering devices, where Δn directly determines the achievable phase shift per unit cell thickness. The positive dielectric anisotropy further allows straightforward integration into electrically tunable device architectures [1].

Application
Selection Property
Validation Focus
High-temperature nematic host for display devices
Broad enantiotropic nematic phase at elevated temperatures
Isotropic clearing resistance under thermal load
High-birefringence mixture formulation
Elevated birefringence from NCS terminal group and extended π-system
Thin-cell gap response time
Smectic-B alignment template
Hexatic SmB phase with moderate positional order
Alignment uniformity and defect healing
THz and infrared beam steering
High Δn and positive dielectric anisotropy
Electrically tunable phase shift
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